molecular formula C17H19FN4O3 B14939313 2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14939313
M. Wt: 346.36 g/mol
InChI Key: IFJQDMDYMICWLF-UHFFFAOYSA-N
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Description

2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate triazole and pyrimidine precursors under specific conditions. One-pot synthesis methods have been developed to efficiently produce triazolopyrimidine derivatives . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives such as:

2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of a fluorophenyl group and a methoxyethyl ester, which may contribute to its distinct biological activities.

Properties

Molecular Formula

C17H19FN4O3

Molecular Weight

346.36 g/mol

IUPAC Name

2-methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19FN4O3/c1-10-14(16(23)25-9-8-24-3)15(12-4-6-13(18)7-5-12)22-17(19-10)20-11(2)21-22/h4-7,15H,8-9H2,1-3H3,(H,19,20,21)

InChI Key

IFJQDMDYMICWLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)F)C(=O)OCCOC

Origin of Product

United States

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